molecular formula C5H12N2O B2739170 (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine CAS No. 1420680-80-3

(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine

Cat. No.: B2739170
CAS No.: 1420680-80-3
M. Wt: 116.164
InChI Key: MJDRJBCPSCEADJ-YFKPBYRVSA-N
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Description

(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine is a chiral ethane-1,2-diamine derivative featuring a synthetically versatile oxetane ring. The oxetanyl group is a valuable motif in medicinal chemistry, known to improve the physicochemical and pharmacokinetic profiles of drug candidates by serving as a non-planar bioisostere for carbonyl and other functional groups . This chiral diamine scaffold is a high-value building block for the synthesis of novel pharmaceutical compounds, particularly in the development of targeted cancer therapeutics. Research indicates that compounds containing the oxetane ring system, such as the clinical candidate metarrestin, have demonstrated potent antimetastatic activity in rodent models and are being evaluated in human clinical trials for treating metastatic cancers . The (1R) enantiomer provides a specific stereochemical handle for constructing chiral catalysts or for incorporating stereospecificity into molecular probes. Its primary research value lies in its application in structure-activity relationship (SAR) studies and the optimization of drug-like properties, including solubility, metabolic stability, and membrane permeability . As a key intermediate, it enables the exploration of novel chemical space in pyrrolopyrimidine and other heterocyclic series relevant to anticancer drug discovery. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-(oxetan-3-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-1-5(7)4-2-8-3-4/h4-5H,1-3,6-7H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDRJBCPSCEADJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@H](CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Ethane-1,2-diamine Derivatives
Compound Substituent(s) Key Structural Features Applications/Findings
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine Oxetan-3-yl Strained oxetane ring, chiral center Potential ligand for catalysis*
(1R,2R)-1,2-Diphenyl-ethane-1,2-diamine Phenyl groups Bulky aromatic substituents Asymmetric catalysis
N1-(2-aminoethyl)ethane-1,2-diamine (DETA) Additional NH-ethyl chain Three NH groups Corrosion inhibition
Camphor-derived ethane-1,2-diamine Camphor framework Rigid bicyclic structure Chiral ligands in synthesis
N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine Benzyl groups Lipophilic aromatic substituents Anthelmintic agents

Key Observations :

  • Unlike DETA, which has three NH groups for corrosion inhibition, the target compound has two primary amines, which may reduce metal-binding efficiency but improve selectivity .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight ClogP* (Predicted) Solubility
This compound ~146.2 ~-0.5 (estimated) High (due to oxetane polarity)
(1R,2R)-1,2-Diphenyl-ethane-1,2-diamine 268.4 3.2 Low (aromatic hydrophobicity)
N,N-Bis-(4-methylbenzyl)-ethane-1,2-diamine 352.5 4.1 Moderate
DETA 103.2 -1.8 High (multiple NH groups)

Key Observations :

  • The oxetane group likely reduces lipophilicity (lower ClogP) compared to aromatic analogs, favoring aqueous solubility. This contrasts with benzyl-substituted diamines, which exhibit higher ClogP values and lower solubility .
  • The strained oxetane may also increase reactivity, similar to how cyclopropane rings enhance strain-driven reactions.

Key Observations :

  • Ethane-1,2-diamine linkers generally exhibit lower cytotoxicity compared to propane-1,3-diamine analogs . The oxetane substitution may further mitigate toxicity while retaining bioactivity.
  • Benzyl-substituted diamines show enhanced anthelmintic activity due to increased lipophilicity, whereas the oxetane derivative’s polarity may limit membrane permeability .

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